molecular formula C16H16ClN5O4 B12932998 8-(3-Chlorophenyl)adenosine CAS No. 833445-95-7

8-(3-Chlorophenyl)adenosine

Cat. No.: B12932998
CAS No.: 833445-95-7
M. Wt: 377.78 g/mol
InChI Key: MVZCLNULRCECSW-UBEDBUPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Chlorophenyl)adenosine is a synthetic adenosine derivative featuring a 3-chlorophenyl substitution at the 8-position of the purine ring. Adenosine derivatives are widely studied for their roles in modulating cyclic adenosine monophosphate (cAMP)-dependent signaling pathways, which regulate cellular processes such as metabolism, gene expression, and apoptosis. The introduction of a 3-chlorophenyl group enhances lipophilicity and may influence receptor binding affinity or metabolic stability compared to unmodified adenosine.

Properties

CAS No.

833445-95-7

Molecular Formula

C16H16ClN5O4

Molecular Weight

377.78 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-8-(3-chlorophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H16ClN5O4/c17-8-3-1-2-7(4-8)14-21-10-13(18)19-6-20-15(10)22(14)16-12(25)11(24)9(5-23)26-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,18,19,20)/t9-,11-,12-,16-/m1/s1

InChI Key

MVZCLNULRCECSW-UBEDBUPSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

Biological Activity

8-(3-Chlorophenyl)adenosine is a compound recognized for its significant biological activities, particularly in the context of adenosine receptor modulation. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure and Properties

8-(3-Chlorophenyl)adenosine, also known as 8-(3-chlorostyryl)caffeine, is a selective antagonist of the adenosine A2A receptor. Its chemical structure includes a chlorophenyl group which enhances its interaction with adenosine receptors. The compound has demonstrated various biological activities, including neuroprotective effects and potential anti-cancer properties.

Adenosine Receptor Interaction

The primary mechanism of action for 8-(3-Chlorophenyl)adenosine involves its antagonistic effects on adenosine A2A receptors. This interaction is crucial in modulating neurotransmitter release and has implications for neurodegenerative diseases.

  • Ki Values :
    • A2A receptor: 54 nM
    • A1 receptor: 28,200 nM
    • Monoamine oxidase B (MAO-B): ~100 nM .

These values indicate that the compound exhibits a higher affinity for the A2A receptor compared to the A1 receptor and MAO-B.

Neuroprotective Effects

Research has shown that 8-(3-Chlorophenyl)adenosine provides protection against neuronal damage induced by quinolinic acid, a neurotoxin associated with excitotoxicity. In models of Parkinson's disease (MPTP model), it has demonstrated significant neuroprotective properties, likely through dual actions on both MAO-B inhibition and A2A receptor antagonism .

Anti-Cancer Potential

Emerging studies suggest that compounds similar to 8-(3-Chlorophenyl)adenosine may exhibit anti-cancer activity. The modulation of adenosine receptors can influence tumor growth and metastasis. For instance, certain derivatives have shown cytotoxic effects against pancreatic cancer cells, highlighting the potential for developing adenosine receptor antagonists as therapeutic agents in oncology .

Neuroprotection in Parkinson's Disease

In a study evaluating the neuroprotective effects of various adenosine receptor antagonists, 8-(3-Chlorophenyl)adenosine was found to significantly reduce neuronal damage in the MPTP model. The study concluded that this compound could be a candidate for further research into treatments for Parkinson's disease due to its ability to mitigate neurotoxic effects .

Cancer Cell Inhibition

Another investigation focused on the anti-cancer properties of similar compounds revealed that derivatives of adenosine exhibited growth inhibitory activities against pancreatic cancer cells with IC50 values ranging from moderate (around 10 µM) to potent (below 1 µM). These findings support the hypothesis that targeting adenosine receptors can be an effective strategy in cancer therapy .

Summary of Findings

Biological Activity Mechanism IC50/Ki Values
Adenosine A2A Receptor Antagonism Inhibits receptor activity leading to reduced excitotoxicityKi = 54 nM
Neuroprotection Protects against quinolinic acid-induced damageEffective in MPTP model
Anti-Cancer Activity Inhibits growth of pancreatic cancer cellsIC50 < 10 µM to <1 µM

Scientific Research Applications

Pharmacological Properties

8-(3-Chlorophenyl)adenosine functions primarily as an antagonist of the adenosine A2A receptor. Its pharmacological properties have implications for various therapeutic areas, especially in neurodegenerative diseases and cancer treatment.

Neurodegenerative Diseases

Research indicates that 8-(3-Chlorophenyl)adenosine can enhance dopamine release in animal models. In a study involving reserpine-treated rats, administration of this compound significantly increased striatal dopamine release when combined with L-DOPA . This suggests potential use in managing symptoms of Parkinson's disease.

Cancer Treatment

The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that 8-(3-Chlorophenyl)adenosine affects intracellular signaling pathways, leading to decreased proliferation rates in human B-lymphocytes . This mechanism may have broader implications for treating solid tumors.

Neurotoxicity Attenuation

In vitro studies have highlighted the neuroprotective effects of 8-(3-Chlorophenyl)adenosine against neurotoxic agents. The compound's ability to modulate neurotransmitter release and inhibit apoptotic pathways has been documented, indicating its potential utility in developing treatments for neurodegenerative disorders .

Behavioral Studies

Behavioral assessments in animal models have shown that 8-(3-Chlorophenyl)adenosine can reverse locomotor depression induced by adenosine A2A agonists. This effect underscores its therapeutic potential in restoring motor function in conditions characterized by dopaminergic deficits .

Comparative Analysis with Other Compounds

Compound NameSelectivity (A2A vs A1)MAO-B Inhibition Ki (nM)Notes
8-(3-Chlorophenyl)adenosine520-fold~100Potent neuroprotective effects
CaffeineNon-selectiveMinimalCommon stimulant with broad effects
TheophyllineModerateNot significantPrimarily affects respiratory function
8-PhenyltheophyllineHighNot specifiedIncreased potency for A1/A2 antagonism

Comparison with Similar Compounds

Structural and Functional Analogues

8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-CPT-cAMP)
  • Structure : Features a 4-chlorophenylthio group at the 8-position of cAMP.
  • Key Differences: Substituent Position: Chlorine at the 4-position (vs. 3-position in 8-(3-Chlorophenyl)adenosine). Functional Group: Thioether linkage (vs. direct phenyl substitution in adenosine derivatives).
  • Functional Impact : 8-CPT-cAMP is a potent cAMP analog that activates protein kinase A (PKA) and exchange proteins activated by cAMP (EPAC). The 4-chlorophenylthio group enhances membrane permeability and resistance to phosphodiesterase degradation.
8-Bromoadenosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-cAMPS)
  • Structure : Bromine substitution at the 8-position with a phosphorothioate backbone.
  • Key Differences :
    • Halogen Type : Bromine (electronegativity = 2.96) vs. chlorine (3.16).
    • Backbone Modification : Phosphorothioate increases resistance to enzymatic hydrolysis.
  • Functional Impact : Rp-8-Br-cAMPS acts as a competitive PKA inhibitor, demonstrating how halogen type and backbone modifications dictate antagonistic vs. agonistic activity.

Antimicrobial 3-Chlorophenyl Derivatives

ND-7 (3-Chlorophenyl Derivative)
  • Structure: Features a 3-chlorophenyl group in a norfloxacin (NOR)-based antimicrobial compound.
  • Activity: MIC against B. subtilis: 0.6–1.0 μM (comparable to NOR). Lower efficacy against Gram-negative bacteria than reference drugs.

Energetic and Physicochemical Comparisons

1-(3-Chlorophenyl)-1H-tetrazole
  • Structure : Nitrogen-rich tetrazole ring with a 3-chlorophenyl group.
  • Properties :
    • Detonation velocity: 4409 m/s.
    • Thermal decomposition: Exothermic reaction yielding 3-chlorophenyl radicals.
  • Relevance: Demonstrates how 3-chlorophenyl groups contribute to thermal stability and energetic performance, though unrelated to adenosine’s biological roles.
Ethyl 8-(3-Chlorophenyl)-8-oxooctanoate
  • Structure: Octanoate ester with a 3-chlorophenyl ketone group.
  • Properties :
    • Molecular weight: 296.79 g/mol.
    • LogP (predicted): ~3.5 (indicative of moderate lipophilicity).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(3-Chlorophenyl)adenosine, and how can purity be optimized?

  • Methodology : Synthesis typically involves halogenation of adenosine derivatives. A validated approach includes substituting the 8-position of adenosine with a 3-chlorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions. For purity optimization, use column chromatography with gradient elution (e.g., methanol:dichloromethane) and monitor intermediates via HPLC-MS .
  • Validation : Confirm regioselectivity using 1^1H-NMR to verify substitution at the 8-position and exclude 2-/3-position isomers. Purity ≥98% can be achieved through recrystallization in ethanol-water mixtures .

Q. How should researchers characterize the structural and thermal stability of 8-(3-Chlorophenyl)adenosine?

  • Structural Analysis : Employ single-crystal X-ray diffraction for absolute configuration determination. Complementary techniques include 1^1H/13^{13}C-NMR, IR spectroscopy (for functional groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (TdT_d) and thermogravimetric analysis (TGA) to assess mass loss profiles. For kinetic stability, use Arrhenius plots derived from isothermal degradation studies at varying temperatures (e.g., 25–100°C) .

Q. What solvent systems are suitable for solubility and formulation studies of 8-(3-Chlorophenyl)adenosine?

  • Solubility Screening : Test polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous compatibility, use phosphate-buffered saline (PBS) at pH 7.4 with sonication.
  • Formulation Stability : Monitor aggregation via dynamic light scattering (DLS) over 48 hours. Include cryoprotectants (e.g., trehalose) for lyophilized formulations to prevent denaturation .

Advanced Research Questions

Q. How can molecular docking and spectroscopy resolve contradictions in proposed binding mechanisms of 8-(3-Chlorophenyl)adenosine with adenosine receptors?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with A1_1/A2A_{2A} receptors. Prioritize residues involved in hydrogen bonding (e.g., His278, Asn254) and hydrophobic contacts with the 3-chlorophenyl moiety.
  • Experimental Validation : Compare docking results with surface plasmon resonance (SPR) binding affinity data (KDK_D). Resolve discrepancies by re-evaluating protonation states or solvent-accessible conformations in docking simulations .

Q. What strategies enhance the stereoselective synthesis of 8-(3-Chlorophenyl)adenosine derivatives?

  • Enzymatic Approaches : Optimize PEG-mediated enantioselective hydrolysis using lipases (e.g., Candida antarctica Lipase B) to resolve racemic intermediates. Reaction conditions (pH 7.0, 37°C) and PEG molecular weight (e.g., PEG-4000) significantly influence enantiomeric excess (ee >90%) .
  • Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) during substitution reactions to control stereochemistry, followed by auxiliary removal under mild acidic conditions .

Q. How do intermolecular interactions influence the crystallinity and energetic properties of 8-(3-Chlorophenyl)adenosine?

  • Crystallinity Analysis : Hirshfeld surface calculations (Crystal Explorer) quantify intermolecular interactions (e.g., C...H, N...H, Cl...H). Higher Cl...H contributions (>12%) correlate with improved lattice stability .
  • Energetic Performance : Calculate detonation velocity (VdetV_{\text{det}}) and pressure (PdetP_{\text{det}}) using EXPLO5 V6.03. For 8-(3-Chlorophenyl)adenosine, adjust oxygen balance (-141.742) via nitro or amino group substitutions to optimize safety profiles .

Q. What methodologies address discrepancies between computational predictions and experimental data in metabolic pathway analysis?

  • Data Triangulation : Combine in silico predictions (e.g., CYP450 metabolism via StarDrop) with in vitro hepatocyte assays. Use LC-MS/MS to identify major metabolites (e.g., 8-oxo derivatives) and validate against computational models .
  • Error Analysis : Apply root-mean-square deviation (RMSD) to compare predicted vs. observed binding poses. Adjust force field parameters (e.g., AMBER) to account for halogen-bonding interactions overlooked in initial simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.